molecular formula C15H17FN2O3 B2487888 N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide CAS No. 2198191-22-7

N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide

Cat. No. B2487888
CAS RN: 2198191-22-7
M. Wt: 292.31
InChI Key: BSUOHIBMEZTLGR-SNVBAGLBSA-N
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Description

N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide, also known as Compound A, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields.

Mechanism of Action

N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A exerts its effects by targeting specific enzymes involved in various cellular processes. In cancer cells, N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell proliferation. In inflammation, N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In infectious diseases, N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A inhibits the activity of viral enzymes, such as the RNA-dependent RNA polymerase of hepatitis C virus.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A depend on the specific cellular processes and enzymes targeted. In cancer cells, N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In inflammation, N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A reduces the production of pro-inflammatory cytokines, leading to the attenuation of the inflammatory response. In infectious diseases, N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A inhibits the replication of viruses, leading to the suppression of viral load.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A in lab experiments include its high potency and selectivity for specific enzymes, as well as its well-established synthesis method. However, the limitations of using N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the development and application of N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A in scientific research. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the identification of new targets and applications for N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A, such as epigenetic regulation and neurodegenerative diseases. Additionally, the development of new analogs and derivatives of N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A may lead to the discovery of more potent and selective inhibitors with improved pharmacological properties.

Synthesis Methods

The synthesis of N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 2-fluoro-5-nitroaniline, which is reacted with ethyl acetoacetate to form an intermediate compound. The intermediate compound is then reduced to form the corresponding amine, which is subsequently acylated with (R)-3-hydroxytetrahydrofuran-3-carboxylic acid. The resulting intermediate compound is then coupled with propargyl bromide to form the final product, N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A.

Scientific Research Applications

N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A has been studied for its potential applications in various scientific research fields, including cancer research, inflammation, and infectious diseases. In cancer research, N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In inflammation, N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In infectious diseases, N-[2-Fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide A has been shown to inhibit the replication of viruses by targeting specific viral enzymes.

properties

IUPAC Name

N-[2-fluoro-5-[[2-[(3R)-oxolan-3-yl]acetyl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-2-14(19)18-13-8-11(3-4-12(13)16)17-15(20)7-10-5-6-21-9-10/h2-4,8,10H,1,5-7,9H2,(H,17,20)(H,18,19)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUOHIBMEZTLGR-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)CC2CCOC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C[C@H]2CCOC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-{2-[(3R)-oxolan-3-yl]acetamido}phenyl)prop-2-enamide

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